molecular formula C9H15NO B3169113 (S)-(+)-1-Cyclohexylethyl isocyanate CAS No. 93470-27-0

(S)-(+)-1-Cyclohexylethyl isocyanate

Cat. No. B3169113
CAS RN: 93470-27-0
M. Wt: 153.22 g/mol
InChI Key: IGSKYRAPJLTXSO-QMMMGPOBSA-N
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Description

“(S)-(+)-1-Cyclohexylethyl isocyanate” belongs to the family of isocyanates . Isocyanates are highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

In terms of bonding, isocyanates are closely related to carbon dioxide (CO 2) and carbodiimides (C (NR) 2 ). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

A strong lightweight material was formulated by nanocasting a conformal 4 nm thin layer of an isocyanate-derived polymer on the entangled worm-like skeletal framework of typical vanadia aerogels . The mechanical properties were characterized under both quasi-static loading conditions (dynamic mechanical analysis, compression and flexural bending testing) as well as high strain rate .

Mechanism of Action

The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

properties

IUPAC Name

[(1S)-1-isocyanatoethyl]cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKYRAPJLTXSO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654280
Record name [(1S)-1-Isocyanatoethyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Cyclohexylethyl isocyanate

CAS RN

93470-27-0
Record name [(1S)-1-Isocyanatoethyl]cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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